3-[1-Allyl-5-(4-fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid
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Overview
Description
3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a Friedel-Crafts acylation reaction.
Alkylation: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Chemical Reactions Analysis
3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrogenation: The double bond in the prop-2-en-1-yl group can be hydrogenated using catalysts like palladium on carbon to form saturated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in the proliferation of cancer cells or the replication of viruses .
Comparison with Similar Compounds
3-[5-(4-fluorophenyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanoic acid can be compared with other pyrrole derivatives, such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another fluorinated derivative with antiviral properties.
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid: Used for the treatment of dyslipidemia and prevention of cardiovascular diseases.
Properties
Molecular Formula |
C16H16FNO2 |
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Molecular Weight |
273.30 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1-prop-2-enylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H16FNO2/c1-2-11-18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h2-7,9H,1,8,10-11H2,(H,19,20) |
InChI Key |
SRSKXYBEKPJPPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Origin of Product |
United States |
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